amine CAS No. 1515250-53-9](/img/structure/B1447542.png)
[(2-Bromo-4-chlorophenyl)methyl](propan-2-yl)amine
Overview
Description
Scientific Research Applications
2-BCPMA is primarily used in scientific research applications. It is used as a reagent in organic synthesis and is used to synthesize various compounds, including pharmaceuticals, pesticides, and other organic compounds. Additionally, 2-BCPMA is used in biochemical and physiological research due to its ability to target specific proteins and enzymes. It is used to study the effects of various compounds on the body, as well as to study the effects of drugs on the body.
Mechanism of Action
Target of Action
Similar compounds are often involved in transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It may participate in reactions similar to the suzuki–miyaura (sm) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s worth noting that compounds involved in sm cross-coupling reactions can influence a variety of biochemical pathways due to their ability to form new carbon–carbon bonds .
Result of Action
The formation of new carbon–carbon bonds through reactions like sm cross-coupling can lead to the creation of new organic compounds .
Action Environment
It’s worth noting that reactions like sm cross-coupling are known for their mild and functional group tolerant reaction conditions .
Advantages and Limitations for Lab Experiments
2-BCPMA has several advantages as a reagent in organic synthesis. It is a colorless, volatile liquid with a low boiling point and a pungent odor, making it ideal for use in laboratory experiments. Additionally, it is relatively inexpensive and readily available. However, 2-BCPMA is highly volatile and can be hazardous if not handled properly. Furthermore, it is not suitable for use in high-temperature reactions due to its low boiling point.
Future Directions
2-BCPMA has a wide range of applications in scientific research, and there are many potential future directions for its use. One potential future direction is the use of 2-BCPMA in drug design and development. Additionally, 2-BCPMA could be used to study the effects of various compounds on the body, as well as the effects of drugs on the body. Furthermore, 2-BCPMA could be used to study the effects of various compounds on gene expression and cell signaling. Finally, 2-BCPMA could be used to study the effects of various compounds on the metabolism of carbohydrates, lipids, and proteins.
properties
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-7(2)13-6-8-3-4-9(12)5-10(8)11/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAQUXTWTJEXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)



![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)

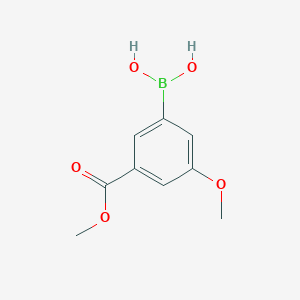

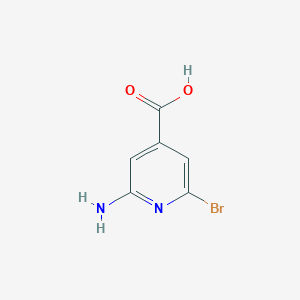
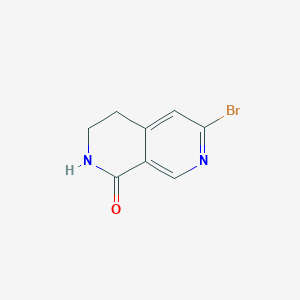
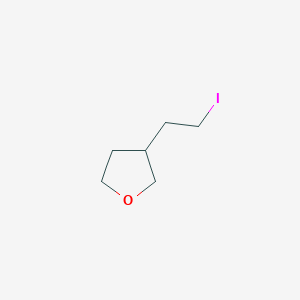
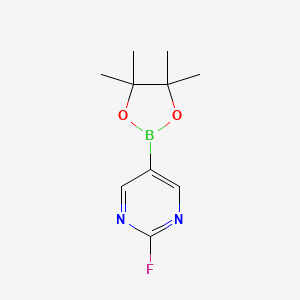

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)